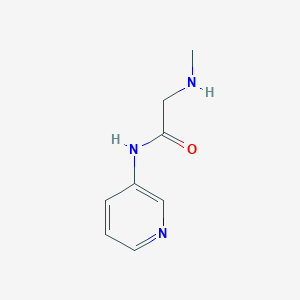
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile is a synthetic organic compound characterized by the presence of a dimethylamino group, a trifluoroacetyl group, and an acrylonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile typically involves the reaction of dimethylamine with a suitable precursor containing the trifluoroacetyl and acrylonitrile groups. Common synthetic routes may include:
Nucleophilic substitution reactions: where dimethylamine reacts with a halogenated precursor.
Condensation reactions: involving the formation of the acrylonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include:
Batch reactors: for precise control over reaction conditions.
Continuous flow reactors: for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new functional groups.
Reduction: leading to the formation of reduced derivatives.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield carboxylic acids or ketones.
Reduction: could produce amines or alcohols.
Substitution: might result in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: for studying the effects of trifluoroacetyl and acrylonitrile groups on biological systems.
Medicine: in the development of pharmaceuticals with specific functional groups.
Industry: as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and nucleophilic attacks, while the trifluoroacetyl group can enhance the compound’s reactivity and stability. The acrylonitrile moiety can undergo polymerization or addition reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)propionitrile
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)butyronitrile
- 3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)pentanitrile
Uniqueness
3-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)acrylonitrile is unique due to the presence of the acrylonitrile moiety, which imparts distinct reactivity compared to similar compounds with different chain lengths or substituents. This uniqueness makes it valuable for specific applications where the acrylonitrile group plays a crucial role.
Eigenschaften
Molekularformel |
C7H7F3N2O |
|---|---|
Molekulargewicht |
192.14 g/mol |
IUPAC-Name |
2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-oxobutanenitrile |
InChI |
InChI=1S/C7H7F3N2O/c1-12(2)4-5(3-11)6(13)7(8,9)10/h4H,1-2H3 |
InChI-Schlüssel |
QYIZWLYRTYESAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C#N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


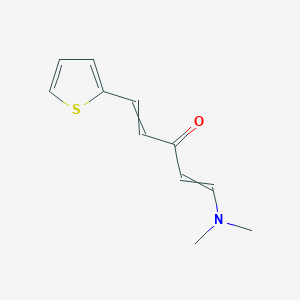
![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)

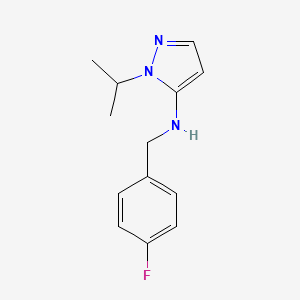
amine](/img/structure/B11741086.png)
![1-(2-fluoroethyl)-4-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741091.png)
![ethyl N-[3-hydroxy-2-(piperidin-1-yliminomethyl)but-2-enoyl]carbamate](/img/structure/B11741101.png)
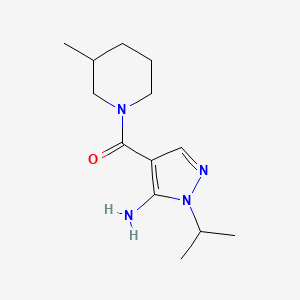
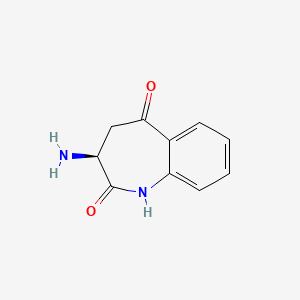
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741112.png)
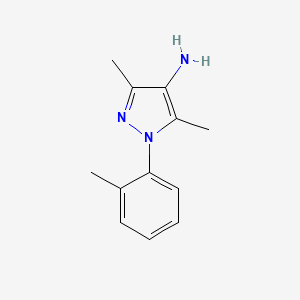
![[(5-Fluorothiophen-2-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11741129.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741135.png)
